Lucigenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

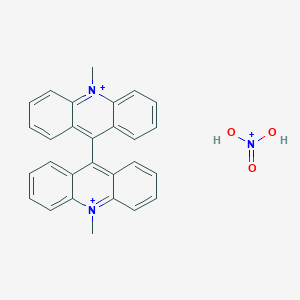

- Lucigenina, también conocida como nitrato de bis-N-metilacridinio, es un compuesto aromático.

- Exhibe una fluorescencia verde azulada y se usa comúnmente en estudios de quimioluminiscencia .

- Como sonda, la lucigenina juega un papel crucial en la detección de radicales aniónicos de superóxido (O2-) generados endógenamente en sistemas biológicos debido a sus propiedades quimioluminiscentes .

Métodos De Preparación

- La lucigenina se puede sintetizar a través de varias rutas, pero un método común implica la reacción de acridina con yoduro de metilo.

- Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones optimizadas.

Análisis De Reacciones Químicas

- La lucigenina experimenta reacciones quimioluminiscentes, emitiendo luz cuando reacciona con aniones superóxido.

- Los reactivos comunes incluyen radicales superóxido (O2-), que se producen durante los procesos oxidativos.

- El principal producto formado es la lucigenina en estado excitado que emite fluorescencia.

Aplicaciones Científicas De Investigación

Química: La lucigenina sirve como una herramienta valiosa para estudiar las especies reactivas de oxígeno (ROS) y el estrés oxidativo.

Biología: Los investigadores utilizan la lucigenina para investigar la producción de superóxido en células y tejidos.

Medicina: Contribuye a comprender el daño oxidativo y las posibles intervenciones terapéuticas.

Industria: Los ensayos basados en lucigenina se emplean en el descubrimiento de fármacos y la investigación de antioxidantes.

Mecanismo De Acción

- El mecanismo de la lucigenina implica su interacción con aniones superóxido (O2-).

- Tras la reacción, la lucigenina se excita y emite luz, lo que permite a los investigadores cuantificar los niveles de superóxido.

Comparación Con Compuestos Similares

- La singularidad de la lucigenina radica en sus propiedades quimioluminiscentes específicas.

- Compuestos similares incluyen luminol y otros derivados de acridinio, pero la sensibilidad de la lucigenina a los iones cloruro la distingue.

Propiedades

Número CAS |

2315-97-1 |

|---|---|

Fórmula molecular |

C28H22N3O3+ |

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;nitrate |

InChI |

InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1 |

Clave InChI |

IQDVDOOKYWOQSX-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O |

SMILES canónico |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-] |

Key on ui other cas no. |

2315-97-1 |

Pictogramas |

Oxidizer; Irritant |

Sinónimos |

10,10'-dimethyl-9,9'-biacridinium bis-N-methylacridinium dimethyl biacridinium dinitrate Lucigenin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.